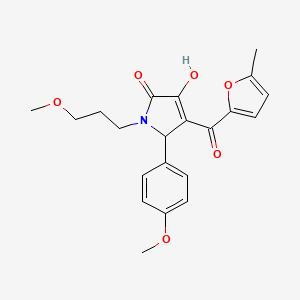![molecular formula C27H29N3O2S B3986318 ethyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B3986318.png)
ethyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate
Overview
Description
Ethyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are organic compounds that contain a thiosemicarbazide functional group (-NH-C(S)-NH2). In
Mechanism of Action
The exact mechanism of action of ethyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of certain enzymes, such as topoisomerase II and cathepsin B, which are involved in tumor growth and metastasis. It has also been shown to inhibit the replication of various viruses, including HIV, hepatitis C, and herpes simplex virus. This compound has been found to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has been found to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive function and memory.
Advantages and Limitations for Lab Experiments
Ethyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate has several advantages for lab experiments. It is easy to synthesize, and the yield is usually high. It is also stable under normal laboratory conditions and can be stored for long periods. However, this compound has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer in vivo. It also has poor bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of ethyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, particularly with regard to its effects on neurotransmitters. Additionally, further studies are needed to optimize the synthesis and formulation of this compound to improve its bioavailability and efficacy in vivo. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo.
Scientific Research Applications
Ethyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antitumor, antiviral, and antimicrobial activities. In addition, it has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.
properties
IUPAC Name |
ethyl 4-[(4-benzhydrylpiperazine-1-carbothioyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S/c1-2-32-26(31)23-13-15-24(16-14-23)28-27(33)30-19-17-29(18-20-30)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,25H,2,17-20H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAZOPOVDVZETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chlorophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3986262.png)
![1-(2-methoxyphenyl)-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986273.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine](/img/structure/B3986284.png)

![ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986295.png)

![N-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}cyclohexanecarboxamide](/img/structure/B3986309.png)

![1-(1H-1,2,3-benzotriazol-1-yl)-3-[(1-bromo-2-naphthyl)oxy]-2-propanol](/img/structure/B3986315.png)

![1-phenyl-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986327.png)
![1,3-dimethyl-5-(1-naphthylmethyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986329.png)
